molecular formula C7H5F3N2O2 B1440850 4-Amino-2-(trifluoromethyl)nicotinic acid CAS No. 1018678-42-6

4-Amino-2-(trifluoromethyl)nicotinic acid

Cat. No.: B1440850
CAS No.: 1018678-42-6
M. Wt: 206.12 g/mol
InChI Key: UKMOKFFSCVITQO-UHFFFAOYSA-N
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Description

4-Amino-2-(trifluoromethyl)nicotinic acid (CAS 1018678-42-6) is a high-value nicotinic acid derivative engineered for advanced chemical synthesis and research. This compound serves as a versatile building block in medicinal chemistry and agrochemical development. Its defined structure, featuring both an amino group and a trifluoromethyl group on the nicotinic acid core, allows for targeted modifications and structure-activity relationship (SAR) studies. The trifluoromethyl group is a key motif in modern drug design, known to enhance the lipophilicity, metabolic stability, and bioavailability of lead compounds . In the pharmaceutical industry, this intermediate is instrumental in the creation of novel drug candidates targeting a spectrum of diseases, from chronic conditions to acute infections . Its utility extends to the agrochemical sector, where it contributes to the synthesis of next-generation crop protection agents, such as the insecticide flonicamid . The synthetic route to this compound, as described in the literature, involves a practical sequence starting from 2-(trifluoromethyl)pyridine, involving directed lithiation and a palladium-catalyzed amination to introduce the amino group, achieving an efficient overall yield . For research purposes, it is typically supplied with high purity, and its molecular formula is C7H5F3N2O2 with a molecular weight of 206.12 g/mol . This product is intended for research and development applications in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-amino-2-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)5-4(6(13)14)3(11)1-2-12-5/h1-2H,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMOKFFSCVITQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677384
Record name 4-Amino-2-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018678-42-6
Record name 4-Amino-2-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Directed Lithiation and Pd-Catalyzed Amination Route

Overview:
This method, detailed in a 2010 publication, involves a multi-step synthesis starting from 2-(trifluoromethyl)pyridine. It uses directed lithiation to introduce functional groups selectively on the pyridine ring, followed by palladium-catalyzed amination to install the amino group.

Key Steps:

Step Reaction Description Reagents/Conditions Product Yield
1 Lithiation of 2-(trifluoromethyl)pyridine at C-3 Lithium 2,2,6,6-tetramethylpiperidide (LTMP), 1,3-dimethyl-2-imidazolidinone (DMI), CO2 quench 3-carboxylated intermediate Not specified
2 Directed lithiation at C-4 of carboxylated intermediate, followed by iodination Lithiation, iodine source 4-iodo-2-(trifluoromethyl)nicotinic acid Not specified
3 Pd-catalyzed coupling with tert-butyl carbamate (Boc protection) Pd2(dba)3, Xantphos, Cs2CO3, 2-methyl-2-butanol, reflux Boc-protected 4-amino intermediate 84% isolated yield
4 Boc deprotection Gaseous HCl in methanol 4-amino-2-(trifluoromethyl)nicotinic acid Overall 50% yield over four steps

Details:

  • The initial lithiation uses LTMP, a strong, non-nucleophilic base, in the presence of DMI, a polar aprotic additive, to stabilize the lithiated intermediate and improve regioselectivity.
  • The CO2 quench introduces the carboxyl group at the 3-position.
  • Subsequent lithiation and iodination at the 4-position prepare the molecule for Pd-catalyzed amination.
  • The amination step uses tert-butyl carbamate as the nitrogen source under palladium catalysis with Xantphos ligand, yielding the Boc-protected amino acid.
  • Final Boc deprotection with HCl gives the target compound as a white solid.

Advantages:

  • The method is practical and scalable.
  • It achieves a respectable overall yield of 50%.
  • The use of directed lithiation allows for regioselective functionalization of the pyridine ring.

Reference:
A detailed experimental procedure and characterization data are provided in the 2010 Thieme publication.

Cyclization Route Starting from Trifluoroacetyl Chloride and Vinyl Ethyl Ether (Patent Method)

Overview:
A patented industrially oriented method uses inexpensive and readily available starting materials to synthesize 4-trifluoromethyl nicotinic acid derivatives, which can be further transformed into the amino acid.

Key Steps:

Step Reaction Description Reagents/Conditions Product Notes
1 Acylation of vinyl ethyl ether with trifluoroacetyl chloride Catalyst (triethylamine, tributylamine, N-methylpiperidine, pyridine, or pyrrole), -10 to 30 °C, 3-7 h 4-ethoxy-1,1,1-trifluoro-3-en-2-one Catalyst 1-1.5 equiv; trifluoroacetyl chloride 1-2.5 equiv
2 Cyclization with 3-amino acrylonitrile 50-100 °C, 3-9 h, catalyst (NaOH, KOH, NaH, NaOMe, NaOEt, or KOH) 4-trifluoromethyl nicotinonitrile Catalyst 1-3 equiv
3 Hydrolysis and further transformations Hydrolysis, chlorination, catalytic hydrogenolysis, amide hydrolysis This compound Multi-step process

Details:

  • The first step forms an α,β-unsaturated ketone intermediate via acylation.
  • The second step involves cyclization with an amino acrylonitrile to build the pyridine ring bearing the trifluoromethyl group.
  • Subsequent steps include hydrolysis and catalytic modifications to convert nitrile to the amino acid functionality.
  • The method is designed for industrial scalability with cheap raw materials and relatively straightforward purification.

Advantages:

  • Uses inexpensive and readily available starting materials.
  • Suitable for industrial production due to simple operations and easy purification.
  • High yields reported for individual steps.

Limitations:

  • The overall process involves multiple steps, which may reduce overall yield.
  • Some steps require careful control of reaction conditions and catalysts.

Reference:
Patent CN109467532B describes this method in detail.

Alternative Routes and Notes

  • Some methods involve the use of N-oxide intermediates for functionalization of nicotinic acid derivatives, but these are less commonly applied for the trifluoromethyl-substituted analogs.
  • Other approaches include direct carboxylation of trifluoromethyl-substituted pyridines using strong bases such as lithium diisopropylamide (LDA), but these often suffer from low yields, expensive reagents, and strict anhydrous conditions, limiting industrial applicability.
  • Construction of the pyridine ring with trifluoromethyl substitution via cyclization of trifluoroacetyl derivatives is an alternative but may involve longer synthetic routes and lower overall yields.

Summary Table of Preparation Methods

Method Starting Material Key Reactions Yield (Overall or Step) Advantages Disadvantages
Directed lithiation and Pd-catalyzed amination 2-(Trifluoromethyl)pyridine Lithiation, carboxylation, iodination, Pd-catalyzed amination, Boc deprotection 50% overall Practical, regioselective, moderate yield Requires strong bases and Pd catalysts
Cyclization from trifluoroacetyl chloride and vinyl ethyl ether (Patent) Trifluoroacetyl chloride, vinyl ethyl ether, 3-amino acrylonitrile Acylation, cyclization, hydrolysis High step yields; overall yield not specified Cheap raw materials, industrially scalable Multi-step, requires catalyst optimization
Direct carboxylation with LDA or similar bases Trifluoromethyl pyridine derivatives Lithiation and CO2 quench Low yield Direct method Expensive reagents, strict conditions

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(trifluoromethyl)nicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, lithium reagents, and various organic solvents such as toluene and ethanol. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include various substituted nicotinic acids and their derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Bioactive Compounds
4-Amino-2-(trifluoromethyl)nicotinic acid is primarily recognized for its role as a precursor in the synthesis of heterocyclic compounds with medicinal relevance. It facilitates the construction of complex structures such as:

  • Naphthyridines : These compounds exhibit a range of biological activities, including antimicrobial and anticancer properties.
  • Azaquinazolines : Known for their potential as kinase inhibitors and anti-inflammatory agents .

The synthesis process typically involves the lithiation of 2-(trifluoromethyl)pyridine, followed by carboxylation and subsequent transformations to yield the target compound .

1.2 Potential Therapeutic Applications
Research indicates that derivatives of this compound may possess significant pharmacological properties, including:

  • Antimicrobial Activity : Compounds derived from this structure have shown efficacy against various bacterial strains.
  • Anticancer Properties : Investigations into its derivatives suggest potential use in cancer therapies, particularly in targeting specific cancer cell lines .

Agricultural Applications

2.1 Agrochemical Development
this compound is also utilized in the development of agrochemicals. It serves as a key intermediate in synthesizing pesticides and herbicides, leveraging its trifluoromethyl group to enhance biological activity and environmental stability .

2.2 Mechanism of Action
The incorporation of trifluoromethyl groups into agrochemical structures often leads to increased lipophilicity and improved efficacy against pests while reducing toxicity to non-target organisms .

Material Science Applications

3.1 Fluorinated Polymers
Due to its unique chemical properties, this compound can be used in the synthesis of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. These materials find applications in coatings, adhesives, and electronic components .

3.2 Ligands in Catalysis
The compound can act as a ligand in various catalytic processes, particularly in palladium-catalyzed reactions where it facilitates the formation of carbon-carbon bonds, thus expanding its utility in organic synthesis .

Case Studies

Study Focus Findings
Synthesis MethodologyDeveloped an efficient synthetic route for this compound with a high yield using lithium lithiated intermediates.
Antimicrobial TestingShowed promising activity against resistant bacterial strains, suggesting potential for antibiotic development.
Agrochemical ApplicationDemonstrated effective pest control properties when formulated into herbicides, highlighting its agricultural relevance.

Mechanism of Action

The mechanism of action of 4-Amino-2-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Trifluoromethyl Nicotinic Acid Derivatives

Compound Name Substituent Positions Molecular Formula Key Properties/Applications Reference
This compound -CF₃ (C2), -NH₂ (C4), -COOH (C3) C₈H₅F₃N₂O₂ Intermediate for pharmaceuticals; high metabolic stability
2-Amino-5-(trifluoromethyl)nicotinic acid -CF₃ (C5), -NH₂ (C2), -COOH (C3) C₇H₅F₃N₂O₂ Potential kinase inhibitor; altered regiochemistry impacts target selectivity
4-(Trifluoromethyl)nicotinic acid -CF₃ (C4), -COOH (C3) C₇H₄F₃NO₂ Used in metal-organic frameworks (MOFs); lacks amino group, reducing hydrogen-bonding capacity
2-Chloro-6-(trifluoromethyl)nicotinic acid -CF₃ (C6), -Cl (C2), -COOH (C3) C₇H₃ClF₃NO₂ Herbicide intermediate; halogen substituent increases electrophilicity
3-Cyano-6-(trifluoromethyl)-2-pyridone -CF₃ (C6), -CN (C3), -OH (C2) C₇H₃F₃N₂O Antiviral agent; cyano group enhances π-stacking interactions

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Melting Point (°C) logP (Calculated) Solubility (Water)
This compound 215–217 (decomp.) 1.2 Low (polar aprotic solvents preferred)
2-Chloro-6-(trifluoromethyl)nicotinic acid 142–145 2.8 Insoluble (requires organic solvents)
4-(Trifluoromethyl)nicotinic acid 189–191 0.9 Moderate in DMSO

Notes on Contradictions and Limitations

  • and highlight conflicting regioselectivity outcomes: Amino groups at C2 vs. C4 drastically alter bioactivity, suggesting careful regiochemical control is essential .
  • Safety data for 4-Chloro-2-(trifluoromethyl)nicotinic acid (CAS: 1018678-39-1) indicate respiratory irritation risks, whereas amino-substituted analogues lack such warnings, implying safer handling .

Biological Activity

4-Amino-2-(trifluoromethyl)nicotinic acid (4-Amino-TFN) is a derivative of nicotinic acid characterized by an amino group at the 4-position and a trifluoromethyl group at the 2-position. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its unique structural features that enhance its biological activity.

4-Amino-TFN is a member of the trifluoromethyl-substituted nicotinic acids, which are known for their lipophilicity and ability to penetrate biological membranes. The trifluoromethyl group increases the compound's hydrophobic character, facilitating interactions with lipid membranes and enhancing bioavailability.

The biological activity of 4-Amino-TFN is primarily attributed to its interaction with specific molecular targets within biological pathways. The compound modulates the activity of various enzymes and receptors, which can lead to diverse pharmacological effects. Notably, it has been shown to influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are critical in regulating mood and behavior .

Biological Activity Overview

The following table summarizes key biological activities associated with 4-Amino-TFN:

Activity Description References
Neurotransmitter Modulation Influences serotonin and dopamine receptor activity, potentially affecting mood and anxiety levels. ,
Antioxidant Properties Exhibits antioxidant activity, which may protect cells from oxidative stress.
Anti-inflammatory Effects Demonstrates potential to reduce inflammation in various biological models.
Antimicrobial Activity Shows efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.

Case Studies

Several studies have explored the pharmacological potential of 4-Amino-TFN:

  • Neuropharmacological Study : A study examined the effects of 4-Amino-TFN on anxiety-like behaviors in animal models. Results indicated that administration of the compound significantly reduced anxiety levels, suggesting its potential as an anxiolytic agent .
  • Antioxidant Activity Assessment : Research evaluating the antioxidant properties of 4-Amino-TFN demonstrated that it effectively scavenged free radicals in vitro, providing evidence for its protective effects against oxidative damage.
  • Anti-inflammatory Research : In a model of induced inflammation, treatment with 4-Amino-TFN resulted in a marked decrease in inflammatory markers, highlighting its therapeutic potential in managing inflammatory diseases .

Synthesis and Research Applications

The synthesis of 4-Amino-TFN typically involves multiple steps starting from 2-(trifluoromethyl)pyridine. A practical synthesis method has been reported that yields the target compound efficiently with an overall yield of approximately 50% . This compound serves as a valuable building block for further chemical modifications aimed at developing novel therapeutics.

Q & A

Basic Research Questions

Q. What are the recommended HPLC conditions for analyzing 4-Amino-2-(trifluoromethyl)nicotinic acid purity in pharmaceutical intermediates?

  • Methodological Answer : Use a reversed-phase HPLC system with a Waters Spherisorb ODS-2 column (L1 type) and a mobile phase of acetonitrile:aqueous buffer (e.g., 0.1% phosphoric acid) in a gradient elution mode. Monitor retention times and validate the method using relative response factors for impurities (e.g., 4-amino-2-(trifluoromethyl)benzonitrile, a common byproduct). Calibrate with reference standards to ensure accuracy .

Q. How can researchers synthesize this compound from pyridine derivatives?

  • Methodological Answer : Start with halogenated pyridine precursors (e.g., 2-chloro-4-iodopyridine) and perform trifluoromethylation via copper-mediated cross-coupling or using Ruppert-Prakash reagent (TMSCF₃). Introduce the amino group via catalytic hydrogenation or nucleophilic substitution. Purify intermediates via recrystallization (e.g., using methanol or DMSO) under inert atmosphere to prevent degradation .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons and confirm trifluoromethyl (-CF₃) splitting patterns. Compare with published spectra of structurally related compounds (e.g., 4-(trifluoromethyl)nicotinic acid) .
  • Mass Spectrometry : Employ high-resolution ESI-MS to verify the molecular ion peak ([M+H]⁺ at m/z 207.04) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data caused by solvent effects or hygroscopicity?

  • Methodological Answer :

  • Solvent Selection : Use anhydrous deuterated solvents (e.g., DMSO-d₆) and ensure sample dryness via lyophilization.
  • Hygroscopicity Mitigation : Store the compound under inert gas (argon) and acquire spectra immediately after dissolution.
  • Validation : Cross-reference with computational predictions (DFT-based chemical shift calculations) to identify artifacts .

Q. What strategies optimize reaction yield during trifluoromethylation steps in aqueous media?

  • Methodological Answer :

  • Catalyst Screening : Test copper(I) iodide or palladium complexes for efficiency in biphasic systems (water:THF).
  • pH Control : Maintain mildly acidic conditions (pH 5–6) to stabilize intermediates.
  • Byproduct Analysis : Use HPLC-MS to track unreacted precursors and adjust stoichiometry .

Q. How can stability studies under varying pH and temperature inform storage protocols?

  • Methodological Answer :

  • Accelerated Degradation Testing : Incubate the compound in buffers (pH 1–12) at 40–60°C for 48–72 hours. Monitor degradation via HPLC and identify products (e.g., decarboxylation or hydrolysis).
  • Storage Recommendations : Store at 0–6°C in airtight containers with desiccants to minimize moisture uptake .

Q. What experimental approaches distinguish between isomeric byproducts in synthesis?

  • Methodological Answer :

  • Chromatographic Separation : Use chiral columns (e.g., Chiralpak IA) for enantiomeric resolution.
  • Crystallography : Co-crystallize with a resolving agent (e.g., L-proline) and analyze via X-ray diffraction.
  • Dynamic NMR : Probe rotational barriers in trifluoromethyl groups to differentiate steric environments .

Notes

  • Avoid abbreviations; use full chemical names for clarity.
  • For NMR challenges, consult peer-reviewed spectral databases (e.g., NIST Chemistry WebBook) .
  • Safety protocols (e.g., PPE, ventilation) are critical due to irritant properties .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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